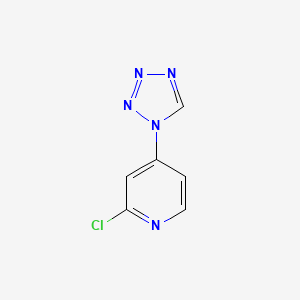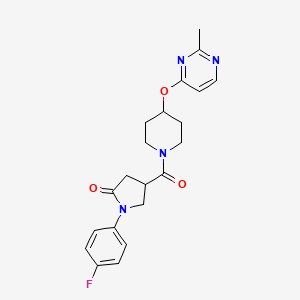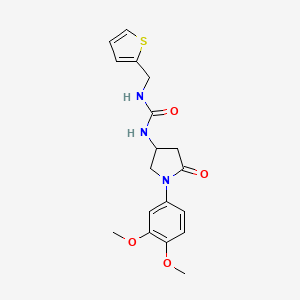![molecular formula C11H9ClF2N2O B2685035 5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile CAS No. 2199684-96-1](/img/structure/B2685035.png)
5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential benefits. This compound is also known as 'Compound X' and is a member of the pyridine family.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques
Pyridine derivatives are synthesized through various chemical reactions, involving novel protocols for structural modifications. These techniques often include X-ray diffraction, spectroscopic analysis (FT-IR, NMR, UV–vis), and sometimes involve the use of catalysts or specific conditions like ultrasonic irradiation to enhance reaction efficiency or to study the effects on corrosion inhibition (Tranfić et al., 2011) (Dandia et al., 2013).
Structural Characterization
Advanced structural analysis techniques are employed to determine the molecular structure of synthesized compounds. These methods include X-ray crystallography and various forms of spectroscopy, providing detailed insight into the compound's geometric parameters, hydrogen bonding, and more (Moustafa & Girgis, 2007).
Optical and Electronic Properties
Optical Functions and Energy Gaps
Research on pyridine derivatives often explores their optical properties, such as absorption spectra, fluorescence, and energy gaps. These studies are crucial for applications in materials science, including the development of photovoltaic devices and materials with specific optical characteristics (Zedan et al., 2020).
Applications in Materials Science
Corrosion Inhibition
Some pyridine derivatives are investigated for their potential as corrosion inhibitors, essential for protecting metals in acidic environments. This application is significant for industrial processes and materials preservation (Ansari et al., 2015).
Semiconductor Devices
The electronic properties of certain pyridine derivatives make them candidates for use in semiconductor devices, including heterojunctions for photovoltaic applications or as photosensors. These studies involve the fabrication of devices and the analysis of their performance under various conditions (El-Menyawy et al., 2019).
Eigenschaften
IUPAC Name |
5-chloro-6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2N2O/c12-9-1-7(4-15)5-16-10(9)17-6-8-2-11(13,14)3-8/h1,5,8H,2-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSDIJYISXAAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=C(C=C(C=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2684956.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2684961.png)

![6-methyl-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine](/img/structure/B2684963.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide](/img/structure/B2684965.png)





![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2684975.png)